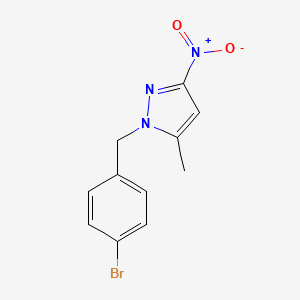

1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

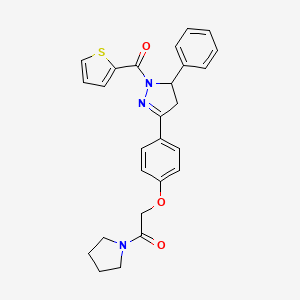

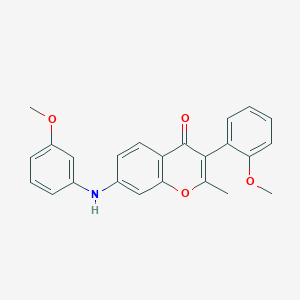

The compound “1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-Bromo-benzyl” indicates a benzyl group with a bromine atom attached to the fourth carbon in the ring .

Chemical Reactions Analysis

Bromobenzyl compounds can undergo various reactions. For instance, they can participate in radical reactions when activated with a compact fluorescent lamp (CFL) using a simple flow reactor design .Aplicaciones Científicas De Investigación

Molecular Structure and Reactivity

The title compound, C18H7BrCl2F3N5O2, displays a unique L-shaped tricyclic imine structure. The pyrazole ring aligns almost coplanar with the nitro-substituted benzene ring, demonstrating a dihedral angle of 3.6°, and is approximately perpendicular to the trifluoromethyl-substituted ring, with a dihedral angle of 88.5° (Yang & Li, 2008).

Synthesis and Molecular Interactions

A variety of 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles have been synthesized, with substituents including chloro, bromo, iodo, and nitro. These compounds were characterized using various spectroscopic methods, illustrating the diverse reactivity and potential applications of pyrazole derivatives (Zhang et al., 2006).

Crystallography and Supramolecular Structures

Pyrazole derivatives exhibit complex hydrogen-bonding patterns and molecular-electronic structures. Studies demonstrate that molecules of certain pyrazole derivatives are linked into hydrogen-bonded chains and sheets, providing insight into the compound's potential for forming complex molecular architectures (Portilla et al., 2007a), (Portilla et al., 2007b).

Chemical Reactivity and Applications

Synthesis of new pyrazole derivatives has been extensively studied, showcasing the versatility of these compounds. For instance, novel 3,4,5-1H-Trinitropyrazole and its N-Methyl derivative have shown interesting reactivity patterns, suggesting potential applications in various chemical fields (Dalinger et al., 2013).

Biological Activities and Applications

Research into pyrazole derivatives has revealed a range of biological activities, including antimicrobial properties. The synthesis and characterization of various pyrazole derivatives have led to the identification of compounds with potential antitumor, antifungal, and antibacterial applications, highlighting the medical and pharmacological significance of these compounds (Titi et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]-5-methyl-3-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAADVBGMKBWTNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(C=C2)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2372761.png)

![1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4,5-dimethyl-1H-imidazole-2-thiol](/img/structure/B2372762.png)

![N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2372763.png)

![1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2372766.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2372767.png)

![2-{4-[2-(4-bromoanilino)-2-oxoethyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methylphenyl)acetamide](/img/structure/B2372771.png)

![3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2372772.png)

![N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2372780.png)

![3-(cyclohexylmethyl)-5-[(2,5-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2372781.png)